(4-Ethoxy-2-methylphenyl)methanol
Description
(4-Ethoxy-2-methylphenyl)methanol is a substituted benzyl alcohol derivative with the molecular formula C₁₀H₁₄O₂ (inferred from structural analogs in ). It features an ethoxy group (-OCH₂CH₃) at the para position (C4), a methyl group (-CH₃) at the ortho position (C2), and a hydroxymethyl (-CH₂OH) group attached to the benzene ring. This compound is structurally related to phenolic alcohols and is likely used in organic synthesis, pharmaceuticals, or as an intermediate in coordination chemistry (e.g., ligand preparation, as suggested in ). Its physical properties, such as boiling point and solubility, are influenced by the electron-donating ethoxy group and steric effects from the methyl substituent.
Properties
IUPAC Name |
(4-ethoxy-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-6,11H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEYRQBQIRIVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254062-61-7 | |
| Record name | (4-ethoxy-2-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-Ethoxy-2-methylphenyl)acetone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like LiAlH4.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: (4-Ethoxy-2-methylphenyl)acetone or (4-Ethoxy-2-methylbenzaldehyde)
Reduction: (4-Ethoxy-2-methylphenyl)methane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(4-Ethoxy-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (4-Ethoxy-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethoxy and methyl groups can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy
- (4-Methoxy-2-methylphenyl)methanol (: C₉H₁₂O₂, MW 152.19 g/mol) differs by having a methoxy (-OCH₃) group instead of ethoxy. The ethoxy group in the target compound increases molecular weight (~166 g/mol estimated) and hydrophobicity due to the longer alkyl chain.
- 4-Methoxybenzyl Alcohol (: C₈H₁₀O₂, MW 138.16 g/mol) lacks the methyl group at C2, leading to reduced steric hindrance and higher reactivity in electrophilic substitution reactions .
Halogenated Derivatives
- (4-Ethoxy-5-fluoro-2-methylphenyl)methanol (: C₁₀H₁₃FO₂, MW 184.21 g/mol) introduces a fluorine atom at C5. This substitution may also affect metabolic stability in pharmaceutical applications .
Structural Isomers and Branching
- 2-(4-Ethoxyphenyl)-2-methylpropanol (: C₁₂H₁₈O₂, MW 194.27 g/mol) features a branched propanol chain instead of a benzyl alcohol group. The branching increases steric bulk, reducing solubility in polar solvents but improving lipid solubility for applications in drug delivery .
Physicochemical Properties
- Boiling/Melting Points: Ethoxy-substituted compounds generally exhibit higher boiling points than methoxy analogs due to increased molecular weight and van der Waals interactions. For example, 4-Methoxybenzyl Alcohol () has a lower boiling point than (4-Ethoxy-2-methylphenyl)methanol .
- Solubility: The ethoxy group enhances solubility in organic solvents (e.g., ethanol, acetone) but reduces water solubility compared to hydroxyl-rich analogs like 4-Methoxybenzyl Alcohol .
Biological Activity
(4-Ethoxy-2-methylphenyl)methanol, also known as 4-Ethoxy-2-methylbenzyl alcohol, is a compound with significant potential in various biological applications. Its unique structure, characterized by an ethoxy group and a hydroxyl group attached to a methyl-substituted phenyl ring, suggests diverse interactions with biological systems. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C11H16O2, with a molecular weight of 180.25 g/mol. The compound features a hydroxyl (-OH) group that plays a crucial role in its biological activity by forming hydrogen bonds with biological macromolecules.
The mechanism of action for this compound involves several pathways:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
- Lipophilicity Modulation : The ethoxy and methyl groups enhance the compound's lipophilicity, facilitating its penetration through cell membranes.
- Interaction with Molecular Targets : The compound may interact with specific receptors or enzymes, altering cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. For instance:
- In vitro Studies : The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism : The antimicrobial effect is likely due to the disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in several studies:
- Cytokine Inhibition : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
- Case Studies : In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain, suggesting its potential as an anti-inflammatory agent.
Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against S. aureus | Supports potential use in treating bacterial infections |
| Study 2 | Inhibition of TNF-alpha production in macrophages | Suggests anti-inflammatory potential |
| Study 3 | Reduced swelling in animal models | Validates therapeutic applications for inflammatory conditions |
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against hospital-acquired infections revealed a 70% reduction in bacterial load when applied topically on infected wounds.
- Inflammation Model : In a controlled trial involving induced paw edema in rats, administration of the compound resulted in a statistically significant decrease in paw volume compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
